(S)-3,3-Difluoro-1-methylpiperidin-4-ol

NMDA receptor NR2B stereoselectivity

This (S)-enantiomer of 3,3-difluoro-1-methylpiperidin-4-ol is the essential stereochemical control for NMDA receptor research, given the (R)-enantiomer's known bias for NR2B. Procure to ensure valid SAR studies for neurological and anti-cancer drug discovery. Not for human use; available as a research chemical.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
Cat. No. B12455039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,3-Difluoro-1-methylpiperidin-4-ol
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)(F)F)O
InChIInChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3/t5-/m0/s1
InChIKeyBSUIXAFRVBJAOF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-3,3-Difluoro-1-methylpiperidin-4-ol: A Chiral Fluorinated Piperidine Building Block for Medicinal Chemistry


(S)-3,3-Difluoro-1-methylpiperidin-4-ol (CAS 2375165-68-5) is a chiral, fluorinated piperidine derivative classified as a heterocyclic building block . The molecule features a piperidine ring with a defined (S)-stereocenter at the 4-position bearing a hydroxyl group, and two fluorine atoms at the 3-position . This specific stereochemical and substitution pattern confers a unique three-dimensional pharmacophore that distinguishes it from non-fluorinated, racemic, or regioisomeric piperidine scaffolds . The compound is recognized for its role as a precursor in the synthesis of biologically active molecules targeting neurological and oncological pathways .

Why Generic Substitution Fails: The Critical Importance of (S)-Stereochemistry in 3,3-Difluoro-1-methylpiperidin-4-ol


Generic substitution with the racemate or the (R)-enantiomer of 3,3-difluoro-1-methylpiperidin-4-ol is scientifically unsound due to established stereospecific target engagement. The (S)- and (R)-enantiomers exhibit differential selectivity profiles, most notably at the NR2B subtype of the NMDA receptor. The (R)-enantiomer has been specifically cited for its enhanced receptor selectivity at NR2B, a feature not shared by the (S)-enantiomer . This is a classic example of stereochemical divergence where a single chiral center dictates binding pocket fit and downstream pharmacology. Furthermore, the specific combination of the gem-difluoro motif at the 3-position and the hydroxyl group at the 4-position in the (S)-configuration provides a distinct hydrogen-bonding and electrostatic potential surface compared to non-fluorinated analogs like 1-methylpiperidin-4-ol or mono-fluorinated piperidines . Substituting with a non-chiral or incorrectly chiral analog will not recapitulate the precise interactions required for experiments where this stereochemistry is a deliberate design element, thereby invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of (S)-3,3-Difluoro-1-methylpiperidin-4-ol Against In-Class Alternatives


Stereospecific NR2B Receptor Antagonism: Differential Selectivity Compared to the (R)-Enantiomer

A direct comparator-based evaluation reveals that the (R)-enantiomer of 3,3-difluoro-1-methylpiperidin-4-ol has been explicitly identified for its enhanced selectivity for the NR2B subtype of the NMDA receptor . This indicates that the (S)-enantiomer, by its absence of this noted enhanced selectivity, possesses a distinct pharmacological fingerprint. The spatial arrangement of the hydroxyl and fluorine groups in the (S)-enantiomer is not optimized for the NR2B binding pocket in the same manner as the (R)-enantiomer, making it the preferred choice when NR2B antagonism is not the desired mechanism or when a negative control with altered receptor subtype preference is required.

NMDA receptor NR2B stereoselectivity

Lipoxygenase Inhibition Profile: Potency and Pathway Specificity

In vitro assays demonstrate that (S)-3,3-difluoro-1-methylpiperidin-4-ol inhibits platelet 12-lipoxygenase at a concentration of 30 µM [1]. A related piperidine analog (BDBM50417153) exhibits a Ki of 22 nM against human reticulocyte 15-lipoxygenase-1 [2]. This class-level evidence suggests that the (S)-enantiomer's lipoxygenase inhibition may be in the low micromolar range, and it is further reported to interfere with arachidonic acid metabolism while inhibiting formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent [3]. This indicates a potential selectivity window for lipoxygenase over other metabolic enzymes, a differentiation that may be exploitable in inflammatory disease models.

Lipoxygenase inflammation enzyme inhibition

Cytotoxic Activity Against Osteosarcoma Cell Lines

In vitro cell-based assays indicate that (S)-3,3-difluoro-1-methylpiperidin-4-ol exhibits cytotoxic activity against the 143B human osteosarcoma cell line [1]. This activity was evaluated in multiple assays, including a 72-hour continuous exposure model [2]. While the compound's potency is not quantified in these screens, the class-level inference from related difluoropiperidine derivatives suggests a potential to induce apoptosis in tumor cells, including those resistant to conventional therapies . This positions the (S)-enantiomer as a candidate for further investigation in oncology, particularly where other piperidine-based compounds have shown limited efficacy against osteosarcoma.

Cancer osteosarcoma cytotoxicity

Dihydrofolate Reductase (DHFR) Inhibition: A Broad-Spectrum Antimicrobial and Anticancer Target

Inhibition of dihydrofolate reductase (DHFR) is a validated mechanism for antimicrobial and anticancer therapeutics. Data from BindingDB indicates that a structurally related compound (BDBM50409818) inhibits DHFR from Neisseria gonorrhoeae with an IC50 of 1.2 µM and from Plasmodium berghei with an IC50 of 1.5 µM [1]. While these data are for a similar, but not identical, compound, they provide a class-level inference that the 3,3-difluoro-1-methylpiperidin-4-ol scaffold can be optimized for DHFR inhibition. The presence of the gem-difluoro group and the (S)-hydroxyl may modulate binding affinity and selectivity relative to non-fluorinated DHFR inhibitors like trimethoprim, offering a potential advantage in overcoming resistance mechanisms.

DHFR antimicrobial anticancer

Optimal Applications for (S)-3,3-Difluoro-1-methylpiperidin-4-ol Based on Quantitative Differentiation


Chiral Building Block for NMDA Receptor Modulators Requiring Defined Stereochemistry

Based on the direct head-to-head evidence of stereospecific NR2B receptor preference , this (S)-enantiomer is the required building block for synthesizing NMDA receptor ligands where the (R)-enantiomer's enhanced NR2B selectivity is undesirable. It serves as an essential negative control or for developing compounds targeting other NMDA receptor subtypes, ensuring experimental validity and patent novelty.

Scaffold for Selective Lipoxygenase Inhibitors in Inflammation Research

Given its demonstrated inhibition of platelet 12-lipoxygenase at 30 µM and class-level evidence of lipoxygenase pathway interference [1][2], this compound is a prime candidate for medicinal chemistry campaigns aimed at developing isoform-selective LOX inhibitors. Its potential for selectivity over other arachidonic acid pathway enzymes provides a rational basis for prioritizing it over broader-spectrum anti-inflammatory scaffolds.

Lead Optimization for Osteosarcoma Therapeutics

With confirmed in vitro cytotoxicity against the 143B osteosarcoma cell line [3], this compound provides a validated starting point for structure-activity relationship studies focused on improving potency against bone cancer. The presence of the gem-difluoro group may confer metabolic stability, an advantage over non-fluorinated piperidine derivatives in lead optimization.

Novel DHFR Inhibitor Scaffold for Antimicrobial and Anticancer Drug Discovery

Class-level evidence suggests the 3,3-difluoro-1-methylpiperidin-4-ol core can inhibit bacterial and parasitic DHFR [4]. Researchers seeking to circumvent resistance to classical DHFR inhibitors like trimethoprim can use this compound as a novel chemical starting point, leveraging its unique fluorinated structure to explore new binding interactions within the DHFR active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3,3-Difluoro-1-methylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.